4-(Difluoromethyl)-1,2-difluorobenzene
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Overview
Description
“4-(Difluoromethyl)-1,2-difluorobenzene” is a type of organic compound that contains a benzene ring with difluoromethyl and difluorobenzene functional groups . It’s part of a broader class of compounds known as organofluorines, which are characterized by the presence of a carbon-fluorine bond .
Synthesis Analysis
The synthesis of “4-(Difluoromethyl)-1,2-difluorobenzene” and similar compounds has been a topic of interest in recent years. One approach involves difluoromethylation processes based on X–CF2H bond formation, where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis
The molecular structure of “4-(Difluoromethyl)-1,2-difluorobenzene” is characterized by the presence of a benzene ring, which is a cyclic compound with alternating double and single bonds. Attached to this ring are difluoromethyl and difluorobenzene functional groups .Chemical Reactions Analysis
The chemical reactions involving “4-(Difluoromethyl)-1,2-difluorobenzene” are diverse and depend on the specific conditions and reagents used. For instance, difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry .Scientific Research Applications
Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
4-Difluoromethyl pyrazole derivatives, which include 4-(Difluoromethyl)-1,2-difluorobenzene, have potential applications in medicinal chemistry . These derivatives show potential to display several biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties .
Methods of Application
The application involves molecular docking simulations and Density Functional Theory (DFT) to examine the binding interactions of 4-difluoromethyl pyrazole derivatives . The potential binding mechanisms and strengths of derivatives within the receptor’s binding site are assessed .
Results or Outcomes
In the designed compounds, 3a and 3f show the highest docking score, leading to high affinity toward 3LN1 . An energy score of -6.9765 Cal/mol of ligand 3g suggests a strong and advantageous binding affinity .
Application in Agrochemicals
Field
This application falls under the field of Agrochemicals .
Summary of the Application
4-(Difluoromethyl)-1,2-difluorobenzene is used in the synthesis of fungicidally active succinate dehydrogenase inhibitors (SDHIs) . These inhibitors are currently the fastest growing broad-spectrum mode of action class on the fungicide market .
Methods of Application
The synthesis of these fungicidally active SDHIs involves the development of unique synthesis routes . These routes rely on the van Leusen pyrrole synthesis and the halogen dance reaction .
Results or Outcomes
The evolution of 50 years SDHI optimization culminated in a CHF2 group next to the acid function being optimum for fungicidal efficacy .
Late-stage Difluoromethylation
Field
This application falls under the field of Chemical Synthesis .
Summary of the Application
Late-stage difluoromethylation is a process that involves the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . This process has benefited from the invention of multiple difluoromethylation reagents .
Methods of Application
The application involves the use of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .
Results or Outcomes
The precise site-selective installation of CF2H onto large biomolecules such as proteins has been achieved . This has streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Difluoromethylation of Heterocycles
Field
This application falls under the field of Organic Chemistry .
Summary of the Application
Difluoromethylation of heterocycles is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . These are the core moieties of various biologically and pharmacologically active ingredients .
Methods of Application
The construction of difluoromethyl substituted scaffolds has been a highly intriguing research topic . The process involves the design and catalytic mechanism as well as on the representative outcomes and applications .
Results or Outcomes
The state-of-the-art advances in difluoromethylation of heterocycles via a radical process have been summarized .
Photocatalytic Difluoromethylation
Field
This application falls under the field of Photocatalysis .
Summary of the Application
Photocatalytic difluoromethylation reactions of aromatic compounds and aliphatic multiple C–C bonds have played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity . These are tenets of considerable importance in pharmaceutical, agrochemical, and materials science .
Methods of Application
The process involves the introduction of difluoromethyl groups in the last stages of synthetic protocols . Visible-light-photocatalyzed difluoromethylation reactions are shown to be accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .
Results or Outcomes
The CF2H moiety is isosteric and isopolar to the –OH and –SH groups, acting as a lipophilic hydrogen bond donor . This simultaneously harnesses the electronegativity of the fluorine atoms to emulate the oxygen (or sulfur) lone electron pairs, while rendering the methane proton acidic and a competent hydrogen bond donor .
Selective Difluoromethylation
Field
This application falls under the field of Organic Synthesis .
Summary of the Application
The selective introduction of fluorine atom(s) and fluorinated moieties into organic molecules has become an important and fast-growing research field . Similar to the trifluoromethyl group, both difluoromethyl and monofluoromethyl groups have been introduced selectively .
Methods of Application
The process involves the use of various difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
Results or Outcomes
The precise site-selective installation of CF2H onto large biomolecules such as proteins has been achieved . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Future Directions
properties
IUPAC Name |
4-(difluoromethyl)-1,2-difluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOWIQSPHDVGDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673318 |
Source
|
Record name | 4-(Difluoromethyl)-1,2-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)-1,2-difluorobenzene | |
CAS RN |
1214379-64-2 |
Source
|
Record name | 4-(Difluoromethyl)-1,2-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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